molecular formula C17H32 B14674025 1,2-Diheptylcyclopropene CAS No. 35365-53-8

1,2-Diheptylcyclopropene

Cat. No.: B14674025
CAS No.: 35365-53-8
M. Wt: 236.4 g/mol
InChI Key: JMXZTHUSPYEWKJ-UHFFFAOYSA-N
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Description

1,2-Diheptylcyclopropene is an organic compound with the molecular formula C17H32 It belongs to the class of cyclopropenes, which are characterized by a three-membered carbon ring with a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diheptylcyclopropene can be synthesized through the reaction of heptylmagnesium bromide with 1,2-dibromoethane, followed by dehydrohalogenation. The reaction typically involves the following steps:

  • Preparation of heptylmagnesium bromide by reacting heptyl bromide with magnesium in anhydrous ether.
  • Addition of 1,2-dibromoethane to the reaction mixture to form the cyclopropane ring.
  • Dehydrohalogenation using a strong base such as potassium tert-butoxide to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1,2-Diheptylcyclopropene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, forming 1,2-diheptylcyclopropane.

    Substitution: Halogenation reactions can introduce halogen atoms into the cyclopropene ring, leading to the formation of halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: 1,2-Diheptylcyclopropane.

    Substitution: Halogenated cyclopropene derivatives.

Scientific Research Applications

1,2-Diheptylcyclopropene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Diheptylcyclopropene involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and chemical transformations. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane: A simple three-membered ring compound with no substituents.

    1,2-Dimethylcyclopropene: A cyclopropene derivative with methyl groups instead of heptyl groups.

    1,2-Diphenylcyclopropene: A cyclopropene derivative with phenyl groups.

Uniqueness

1,2-Diheptylcyclopropene is unique due to its long heptyl chains, which impart distinct physical and chemical properties compared to other cyclopropene derivatives. These properties make it suitable for specific applications in research and industry.

Properties

CAS No.

35365-53-8

Molecular Formula

C17H32

Molecular Weight

236.4 g/mol

IUPAC Name

1,2-diheptylcyclopropene

InChI

InChI=1S/C17H32/c1-3-5-7-9-11-13-16-15-17(16)14-12-10-8-6-4-2/h3-15H2,1-2H3

InChI Key

JMXZTHUSPYEWKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=C(C1)CCCCCCC

Origin of Product

United States

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